Setiptiline (maleate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

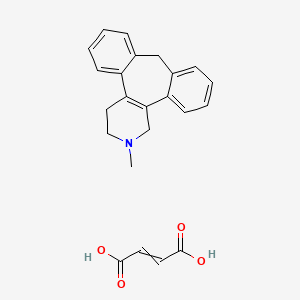

Setiptiline (maleate), also known as Setiptiline (maleate), is a useful research compound. Its molecular formula is C23H23NO4 and its molecular weight is 377.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Setiptiline (maleate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Setiptiline (maleate) including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Setiptiline operates primarily as a noradrenergic and specific serotonergic antidepressant (NaSSA), influencing neurotransmitter systems to alleviate depressive symptoms. Its mechanism of action includes:

- Norepinephrine Reuptake Inhibition : Setiptiline inhibits the reuptake of norepinephrine, enhancing its availability in the synaptic cleft.

- α2-Adrenergic Receptor Antagonism : By blocking presynaptic α2-adrenoceptors, it promotes norepinephrine release, which is crucial for mood regulation.

- Serotonin Receptor Modulation : Setiptiline acts as an antagonist at various serotonin receptors (5-HT2A, 5-HT2C, and 5-HT3), contributing to its antidepressant effects without the typical side effects associated with selective serotonin reuptake inhibitors (SSRIs) .

Therapeutic Applications

Setiptiline has been primarily indicated for the treatment of:

- Major Depressive Disorder : It is effective in managing depression, particularly in patients who may not respond well to traditional SSRIs or tricyclic antidepressants.

- Dysthymia : Approved for use in chronic mild depression, setiptiline helps improve mood and overall emotional well-being.

- Anxiety Disorders : Emerging evidence suggests potential benefits in treating anxiety-related conditions due to its calming effects .

Case Studies and Clinical Findings

Several case studies highlight the effectiveness of setiptiline in various clinical scenarios:

- Depression and Anxiety Management :

- Age-Related Pharmacokinetics :

- Combination Therapy :

Research Insights

Recent studies have explored setiptiline's broader implications beyond traditional antidepressant use:

- Migraine Treatment : Setiptiline has shown agonistic activity at serotonin receptors implicated in migraine pathophysiology, suggesting potential applications in migraine management .

- Neurological Effects : Research indicates that setiptiline may influence NMDA receptor activity, which could have implications for neuroprotective strategies .

Summary Table of Setiptiline Applications

| Application Area | Description | Evidence Level |

|---|---|---|

| Major Depressive Disorder | Effective in treating severe depression with rapid onset of action | High |

| Dysthymia | Approved treatment for chronic mild depression | High |

| Anxiety Disorders | Potential benefits observed; further research needed | Moderate |

| Migraine Management | Agonistic activity at serotonin receptors linked to migraine relief | Emerging |

| Neurological Research | Possible influence on NMDA receptor activity; implications for neuroprotection | Preliminary |

Propiedades

IUPAC Name |

but-2-enedioic acid;4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),8,10,12,15,17-heptaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N.C4H4O4/c1-20-11-10-18-16-8-4-2-6-14(16)12-15-7-3-5-9-17(15)19(18)13-20;5-3(6)1-2-4(7)8/h2-9H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPIBVPBCWBXIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C3=CC=CC=C3CC4=CC=CC=C24.C(=CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.